The compound (S)-2-Amino-N-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)-3-methylbutanamide hydrochloride is a complex organic molecule that belongs to the class of amino compounds. It is characterized by the presence of a benzyloxy group and multiple ethoxy units, contributing to its unique properties and potential applications in various scientific fields. This compound can be classified as a synthetic amino acid derivative, often utilized in biochemical research and pharmaceutical applications.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich, which provides detailed specifications including purity levels and safety data. The classification of this compound falls under the category of amino acids and derivatives, specifically focusing on those with ether functionalities due to the presence of benzyloxy and ethoxy groups. Its molecular formula is C17H30N2O4·HCl, indicating the presence of hydrochloride salt which enhances its solubility in aqueous solutions.
The synthesis of (S)-2-Amino-N-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)-3-methylbutanamide hydrochloride typically involves multi-step organic reactions. Key methods may include:
The synthesis may require specific reagents such as:
The molecular structure of (S)-2-Amino-N-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)-3-methylbutanamide hydrochloride can be represented by its molecular formula C17H30N2O4·HCl. The compound features:
The compound's structural data can be represented using various chemical notations:
CC(C(=O)NCCOCCOCCOCCOC1=CC=CC=C1)C(=O)N
XQJZKZJYQYHENM-UHFFFAOYSA-N
The compound can undergo several chemical reactions, including:
These reactions often require specific conditions such as temperature control, pH adjustments, and the use of catalysts to promote desired pathways while minimizing side reactions.
The mechanism of action for (S)-2-Amino-N-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)-3-methylbutanamide hydrochloride primarily involves its interaction with biological systems. As an amino acid derivative, it may participate in:
Research studies may provide kinetic data illustrating how this compound influences specific biochemical pathways, although specific data on this compound may be limited.
The physical properties include:
Chemical properties encompass:
Relevant data such as melting point, boiling point, and density are essential for practical applications but are often determined experimentally.
(S)-2-Amino-N-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)-3-methylbutanamide hydrochloride has potential applications in:
This compound's unique structure allows it to serve as a versatile tool in various research settings, particularly in medicinal chemistry and biochemistry.
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9